2-Hydroxyethyl 2-methoxybenzoate
Description
2-Hydroxyethyl 2-methoxybenzoate is an ester derivative formed by the reaction of 2-methoxybenzoic acid with 2-hydroxyethanol. Its structure features a hydroxyl group on the ethyl chain, which distinguishes it from simpler alkyl esters like methyl or ethyl 2-methoxybenzoate. Its inferred utility is based on structural analogs, such as 2-hydroxyethyl acrylate, which is widely used in polymer synthesis for imparting chemical resistance, adhesion, and crosslinking capabilities .
Properties
IUPAC Name |
2-hydroxyethyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-3-2-4-8(9)10(12)14-7-6-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJOKJLYYQYIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20845253 | |
| Record name | 2-Hydroxyethyl 2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20845253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918663-31-7 | |
| Record name | 2-Hydroxyethyl 2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20845253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 2-methoxybenzoate can be synthesized through the esterification of 2-methoxybenzoic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
2-Methoxybenzoic acid+2-Hydroxyethanol→2-Hydroxyethyl 2-methoxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of 2-methoxybenzaldehyde.
Reduction: Formation of 2-hydroxyethyl 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in enzymatic reactions.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, releasing 2-methoxybenzoic acid and 2-hydroxyethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate
Steryl 2-Methoxybenzoates (e.g., Cholesterol, Stigmasterol Derivatives)
- Structure : Steroid backbone (e.g., cholesterol) esterified with 2-methoxybenzoic acid.
- Key Properties : Demonstrated antiproliferative activity against tumor cells (CNE-2, BEL-7402, HepG2) but inactivity against Skov3 and HEK293T cells .
- The bulky steroid moiety likely influences cellular uptake and target specificity .
Metal Complexes of 2-Methoxybenzoate
Methyl 2-Methoxybenzoate
- Structure : Simplest alkyl ester (C9H10O3).
- Key Properties: Commercial availability (99% purity) noted in chemical catalogs .
2-(4-Methylphenoxy)ethyl 2-Methoxybenzoate
- Structure: Contains a phenoxyethyl group (C17H18O4).
Comparative Data Table
Research Findings and Structural Insights
- Bioactivity : The antiproliferative activity of steryl 2-methoxybenzoates highlights the importance of the steroid backbone in targeting specific cancer cells, whereas smaller esters like ethyl 2-methoxybenzoate exhibit broader pesticidal effects .
- Thermal Behavior : Metal complexes of 2-methoxybenzoate decompose at higher temperatures (~200°C for Mn, Co, Ni; ~150°C for Cu due to hydration), suggesting stability for high-temperature applications .
Biological Activity
2-Hydroxyethyl 2-methoxybenzoate, a derivative of methoxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀O₃, characterized by a methoxy group and a hydroxyethyl side chain attached to a benzoate moiety. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of methoxybenzoate compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications in the benzoate structure can enhance the inhibition of pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated that this compound exhibits inhibitory effects on bacterial strains, making it a candidate for developing new antimicrobial agents .
3. Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptotic proteins such as Bax and Bcl-2 . The introduction of specific substituents on the benzoate structure has been linked to enhanced potency against certain cancer types.
Case Studies
Several case studies have focused on the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study investigated the compound's ability to inhibit inflammatory markers in human cell lines. Results indicated a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Activity Assessment : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cells. The findings revealed that the compound reduced cell viability significantly, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Signaling Modulation : It modulates cell signaling pathways associated with apoptosis and cell proliferation, contributing to its anticancer properties.
Comparative Analysis
A comparative analysis with related compounds can provide insights into the unique biological activities of this compound:
| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| Phytyl 4-methoxybenzoate | High | Moderate | Moderate |
| Methyl benzoate | Low | Low | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
